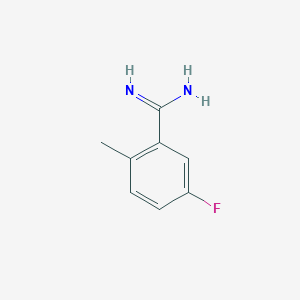

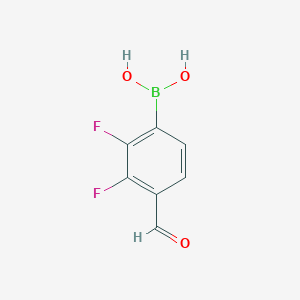

5-Fluoro-2-methylbenzimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated compounds often involves complex reactions and the use of specific reagents. For example, the synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate involves lithium–bromine exchange, addition reactions, regioselective nitration, and Pd-catalyzed alkoxycarbonylation . Similarly, the one-step synthesis of 5-(4-fluorobenzyl)-2-furyl methyl ketone uses Friedel–Crafts benzylation . These methods suggest that the synthesis of 5-Fluoro-2-methylbenzimidamide would also require careful selection of reagents and conditions to introduce the fluorine atom and the methyl group at the appropriate positions on the benzimidamide ring.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their biological activity. For instance, the covalent complex formation of 5-fluoro-2'-deoxyuridylate with thymidylate synthetase involves the 6-position of the nucleotide . This indicates that the position of the fluorine atom in the molecule can significantly affect its reactivity and interaction with biological targets. Therefore, the molecular structure of 5-Fluoro-2-methylbenzimidamide, particularly the placement of the fluorine atom and the methyl group, would be expected to play a critical role in its chemical behavior and potential as a drug candidate.

Chemical Reactions Analysis

The chemical reactions involving fluorinated compounds can be quite specific. For example, the inhibition of thymidylate synthetase by 5-fluoro-2'-deoxyuridylate is dependent on the formation of a ternary complex with the enzyme and methylenetetrahydrofolate . This suggests that 5-Fluoro-2-methylbenzimidamide could potentially undergo specific reactions with biological targets, provided that the molecular structure allows for such interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom, which is highly electronegative. This can affect the compound's stability, solubility, and reactivity. For instance, the stability of the thymidylate synthetase complex with 5-fluoro-2'-deoxyuridylate is increased compared to the uncomplexed enzyme . The physical and chemical properties of 5-Fluoro-2-methylbenzimidamide would likely be influenced by the fluorine atom's impact on the compound's overall electron distribution and chemical reactivity.

Applications De Recherche Scientifique

Drug Resistance Mechanisms

One significant area of research involves understanding how cancer cells develop resistance to chemotherapy drugs. A study highlighted the role of the ATP-dependent multidrug resistance protein-5 (MRP5, ABCC5) in conferring resistance to 5-fluorouracil (5-FU), a related compound, by transporting its monophosphate metabolites. This mechanism is critical in colorectal and breast tumors, potentially contributing to drug resistance and impacting the effectiveness of chemotherapy treatments (Pratt et al., 2005).

Targeted Drug Delivery for Hepatocellular Carcinoma

Another application involves the development of a liver-targeted prodrug of 5-fluoro-2'-deoxyuridine, a metabolite of 5-FU, designed for the treatment of hepatocellular carcinoma. This prodrug demonstrates improved tumor inhibition in mouse xenograft models and highlights the potential for more effective and targeted cancer therapies (Peng et al., 2016).

Mechanisms of Action and Clinical Strategies

Research on 5-FU has also focused on its mechanism of action and the development of strategies to enhance its anticancer activity. Despite advances, resistance to 5-FU poses a significant limitation, and emerging technologies aim to identify novel genes involved in resistance. These findings could inform new targets for chemotherapy or predictive biomarkers for 5-FU-based treatment strategies (Longley et al., 2003).

Chemical Sensors for Copper Ion Detection

The development of chemical sensors for detecting copper ions is another area of application. Studies have shown that derivatives of 5-fluoro-2-hydroxybenzaldehyde, through specific reactions, can selectively bind to Cu2+ ions, offering potential applications in environmental monitoring and bioimaging (Gao et al., 2014).

Enhancing Chemotherapeutic Efficacy

Investigations into the methylenetetrahydrofolate reductase (MTHFR) gene polymorphisms have explored their potential as predictors of clinical response to fluoropyrimidine-based chemotherapy. While the study concluded that MTHFR genotype might not independently predict outcomes in colorectal cancer patients, such research is vital for personalized medicine approaches (Marcuello et al., 2006).

Safety And Hazards

The safety data sheet for a related compound, 5-fluoro-2-methylbenzoic acid, indicates that it may form combustible dust concentrations in air, cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Propriétés

IUPAC Name |

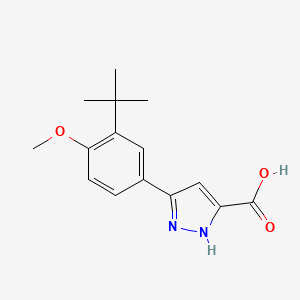

5-fluoro-2-methylbenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H3,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTHLHHSUAXNEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394470 |

Source

|

| Record name | 5-fluoro-2-methylbenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methylbenzimidamide | |

CAS RN |

885956-82-1 |

Source

|

| Record name | 5-fluoro-2-methylbenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Phenyl-2-propenyl)sulfanyl]aniline](/img/structure/B1306863.png)

![Imidazo[1,2-a]pyrimidin-2-ylmethanamine](/img/structure/B1306885.png)